molecular formula C18H19BrN2 B14631617 Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]- CAS No. 52807-40-6

Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-

Katalognummer: B14631617
CAS-Nummer: 52807-40-6
Molekulargewicht: 343.3 g/mol
InChI-Schlüssel: QUKMOVCXFNXUMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]- is an organic compound with the molecular formula C18H19BrN2. This compound is a derivative of piperidine, a six-membered heterocyclic amine. The presence of the bromophenyl and phenylmethyl groups in its structure makes it a unique and valuable compound in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]- typically involves the reaction of piperidine with 4-bromobenzaldehyde and aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, which facilitates the formation of the imine bond between the piperidine and the bromophenyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in its action include the inhibition of signal transduction pathways and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]- is unique due to the presence of both bromophenyl and phenylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Eigenschaften

CAS-Nummer

52807-40-6

Molekularformel

C18H19BrN2

Molekulargewicht

343.3 g/mol

IUPAC-Name

N-(4-bromophenyl)-1-phenyl-1-piperidin-1-ylmethanimine

InChI

InChI=1S/C18H19BrN2/c19-16-9-11-17(12-10-16)20-18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2

InChI-Schlüssel

QUKMOVCXFNXUMT-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=NC2=CC=C(C=C2)Br)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.